molecular formula C20H22N2O6S2 B2492318 (Z)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide CAS No. 896354-41-9

(Z)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide

Cat. No. B2492318
CAS RN: 896354-41-9
M. Wt: 450.52
InChI Key: FGDHBOADKKMLHE-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, similar to the compound , often involves heterocyclization reactions. For example, a series of novel N-(3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides were efficiently synthesized by heterocyclization of the corresponding 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas. This cyclization was achieved by the reaction of α-bromoacetone produced in situ using bromine in dry acetone in the presence of triethylamine (Saeed & Rafique, 2013).

Scientific Research Applications

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole and its derivatives, including compounds with similar structural motifs, play a crucial role in medicinal chemistry due to their diverse pharmacological activities. These compounds have been explored for their potential in treating various diseases, showcasing activities such as antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The unique chemical structure of benzothiazole allows for modifications that can lead to the development of new therapeutic agents with enhanced activity and specificity (Bhat & Belagali, 2020), (Sumit, Kumar, & Mishra, 2020).

Pharmaceutical Impurities and Synthesis

Research on the synthesis of pharmaceuticals, including omeprazole and its impurities, can shed light on the complexity of synthesizing and purifying compounds with similar structures to the queried compound. The novel methods developed for synthesizing such compounds and identifying their impurities highlight the importance of understanding the chemical synthesis process and the challenges associated with it. This knowledge is critical for developing new drugs and ensuring their purity and efficacy (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Antioxidant and Anti-inflammatory Applications

Compounds with sulfonamide groups, similar to the sulfone functionality in the queried compound, have been studied for their antioxidant and anti-inflammatory activities. Research focusing on the synthesis and evaluation of such compounds for their potential therapeutic applications indicates a broad interest in developing new treatments for inflammation and oxidative stress-related conditions. This research path could be relevant for the application of the queried compound in biomedical research and drug development (Raut et al., 2020).

properties

IUPAC Name

N-[4,7-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S2/c1-26-12-11-22-17-15(27-2)9-10-16(28-3)18(17)29-20(22)21-19(23)13-5-7-14(8-6-13)30(4,24)25/h5-10H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDHBOADKKMLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.